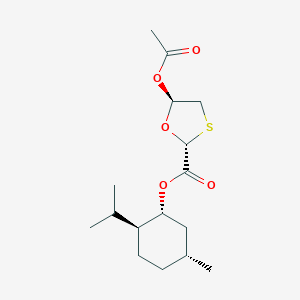

(1R,2S,5R)-5-Methyl-2-(propan-2-yl)cyclohexyl (2R,5R)-5-(acetyloxy)-1,3-oxathiolane-2-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of related cyclohexene and cyclohexanone derivatives often involves ring-closing metathesis and diastereoselective Grignard reactions, leveraging readily available starting materials like L-serine for constructing complex cycloalkene skeletons (Cong & Yao, 2006). Another approach utilizes palladium-catalyzed oxidative cyclization-alkoxycarbonylation of substituted gamma-oxoalkynes to synthesize heterocyclic derivatives (Bacchi et al., 2005).

Molecular Structure Analysis

The molecular structure of compounds related to the target molecule has been determined through methods like X-ray diffraction analysis, which confirms the configuration of synthesized derivatives and aids in understanding their 3D conformation and reactivity (Bacchi et al., 2005).

Chemical Reactions and Properties

The reactivity of cyclohexene and cyclohexanone derivatives includes a variety of reactions such as diene synthesis, acetylation, reduction, and epoxidation. These reactions are crucial for modifying the chemical structure to achieve desired properties and functionalities (Sirat, Thomas, & Tyrrell, 1979).

Applications De Recherche Scientifique

Chemical Transformations and Synthesis

In the realm of chemical synthesis, the compound has been involved in various transformations and synthesis processes. For instance, uncommon transformations of related compounds under treatment with bases have led to a range of products, showing the compound's versatility in synthetic organic chemistry (Ivanova et al., 2006). Additionally, the synthesis of enantiomerically pure compounds has been reported, further demonstrating the compound's potential in the synthesis of stereochemically complex molecules (Rosenquist Å et al., 1996).

Biological and Medicinal Chemistry

In biological and medicinal chemistry, derivatives of the compound have been synthesized and tested for various biological activities. Studies have explored the synthesis and biological evaluation of related compounds, with some being tested for antiviral activity against HIV-1 and HBV (Liu et al., 2000). Furthermore, research has delved into the enantioselectivity of muscarinic antagonists, providing valuable insights into the stereochemical aspects influencing biological activity (Romanelli et al., 1989).

Catalysis and Material Science

The compound and its derivatives have also found relevance in catalysis and material science. For instance, studies on catalytic asymmetric hydroformylation using chiral bidentate phosphorus ligands bearing saturated ring skeletons highlight the compound's utility in stereoselective synthesis (Hayashi et al., 1979). Additionally, the compound's derivatives have been used in chemo- and stereoselective catalytic reactions, further showcasing its application in producing complex molecular architectures with high stereocontrol (Yakura et al., 1999).

Propriétés

IUPAC Name |

[(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl] (2R,5R)-5-acetyloxy-1,3-oxathiolane-2-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H26O5S/c1-9(2)12-6-5-10(3)7-13(12)20-15(18)16-21-14(8-22-16)19-11(4)17/h9-10,12-14,16H,5-8H2,1-4H3/t10-,12+,13-,14-,16-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYUPOLQFLIRYEQ-PBEGBBSFSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(C(C1)OC(=O)C2OC(CS2)OC(=O)C)C(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC[C@H]([C@@H](C1)OC(=O)[C@@H]2O[C@H](CS2)OC(=O)C)C(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H26O5S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50433940 |

Source

|

| Record name | (1R,2S,5R)-5-Methyl-2-(propan-2-yl)cyclohexyl (2R,5R)-5-(acetyloxy)-1,3-oxathiolane-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50433940 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

330.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1R,2S,5R)-5-Methyl-2-(propan-2-yl)cyclohexyl (2R,5R)-5-(acetyloxy)-1,3-oxathiolane-2-carboxylate | |

CAS RN |

147027-09-6 |

Source

|

| Record name | (1R,2S,5R)-5-Methyl-2-(propan-2-yl)cyclohexyl (2R,5R)-5-(acetyloxy)-1,3-oxathiolane-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50433940 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![trans-(-)-4-(4-Fluorophenyl)-1-methyl-3-[(4-toluenesulfonyloxy)methyl]piperidine](/img/structure/B23848.png)